molecular formula C17H16FN3O2S B185261 4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide CAS No. 6384-68-5

4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide

Numéro de catalogue B185261
Numéro CAS: 6384-68-5
Poids moléculaire: 345.4 g/mol
Clé InChI: DUKLRTSRHLVDJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Mécanisme D'action

Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis. Sorafenib also inhibits the activity of several other kinases, including FLT3, RET, and KIT.
Biochemical and Physiological Effects:
Sorafenib has been shown to inhibit the growth of several types of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis in vitro and in vivo. Sorafenib has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Sorafenib has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib is a potent inhibitor of several kinases involved in tumor growth and angiogenesis. It has been extensively studied for its potential use in cancer treatment. However, Sorafenib has some limitations for lab experiments. It is a small molecule inhibitor that targets several signaling pathways, which can make it difficult to determine the specific mechanism of action. In addition, Sorafenib has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of Sorafenib. One direction is to investigate the use of Sorafenib in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate the use of Sorafenib in the treatment of other types of cancer, such as breast cancer or lung cancer. Additionally, there is a need to better understand the mechanism of action of Sorafenib and to develop more specific kinase inhibitors that can target specific signaling pathways involved in tumor growth and angiogenesis.

Méthodes De Synthèse

Sorafenib is synthesized by the reaction of 4-chloro-3-nitrobenzoic acid with 4-(propanoylamino)aniline to form 4-chloro-3-nitro-N-(4-(propanoylamino)phenyl)benzamide. The nitro group is then reduced to an amino group using iron powder and acetic acid. The resulting amine is then reacted with thiophosgene to form 4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide.

Applications De Recherche Scientifique

Sorafenib has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. Sorafenib has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen.

Propriétés

Numéro CAS

6384-68-5

Nom du produit

4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide

Formule moléculaire

C17H16FN3O2S

Poids moléculaire

345.4 g/mol

Nom IUPAC

4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C17H16FN3O2S/c1-2-15(22)19-13-7-9-14(10-8-13)20-17(24)21-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24)

Clé InChI

DUKLRTSRHLVDJM-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F

SMILES canonique

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.